molecular formula C11H9NO3 B7790940 2-Methoxy-6-nitronaphthalene CAS No. 4900-67-8

2-Methoxy-6-nitronaphthalene

Cat. No. B7790940
CAS RN: 4900-67-8
M. Wt: 203.19 g/mol
InChI Key: NDGWQNJHOROWIO-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitronaphthalene is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Bioactive Properties : Nitronaphthalenes, including compounds structurally similar to 2-Methoxy-6-nitronaphthalene, exhibit antibacterial, antifungal, and antialgal properties. This suggests potential applications in developing bioactive agents (Krohn et al., 2008).

  • Synthesis of Binaphthyls : 1-Methoxy-2-nitronaphthalene, a closely related compound, has been used in the synthesis of 2-nitro-1,1'-binaphthyls, indicating potential applications in organic synthesis and material science (Hattori et al., 2002).

  • Electron Transfer Reactions : Studies on 2-methoxy-1-nitronaphthalene with various Grignard reagents reveal insights into single-electron transfer processes, suggesting applications in understanding reaction mechanisms and developing new synthetic methodologies (Bartoli et al., 1985).

  • Photoreduction Studies : Research on the photoreduction of nitronaphthalenes, including compounds similar to this compound, in different conditions, has implications for understanding photophysical and photochemical properties of these compounds (Görner, 2002).

  • Battery Applications : 1-Nitronaphthalene has been investigated for use as a battery depolarizer in conjunction with magnesium anodes, hinting at potential applications in battery technology (Thirunakaran et al., 1996).

  • Excited-state Dynamics : Studies on NO2-para-substituted nitronaphthalenes, related to this compound, help in understanding the excited-state dynamics and photoinduced pathways of these compounds, which can be crucial in photophysics and photochemistry (Collado-Fregoso et al., 2009).

  • Environmental Monitoring : The polarographic and voltammetric determination of nitronaphthalenes, including methods to detect trace amounts in environmental samples, demonstrates their importance in environmental monitoring and pollution assessment (Pecková et al., 2005).

  • Enzymatic Reduction Studies : Investigating the enzymatic reduction of similar nitro compounds provides insights into biotransformation processes, which are significant in understanding drug metabolism and detoxification pathways (Poirier & Weisburger, 1974).

properties

IUPAC Name

2-methoxy-6-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWQNJHOROWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309589
Record name 2-Methoxy-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4900-67-8
Record name 2-Methoxy-6-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4900-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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